molecular formula C8H8N2S B138003 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione CAS No. 156136-85-5

1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione

Cat. No.: B138003
CAS No.: 156136-85-5
M. Wt: 164.23 g/mol
InChI Key: PMIKSFDQARCBEP-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione is a heterocyclic compound that belongs to the indole family Indoles are significant in both natural products and synthetic compounds due to their diverse biological activities

Preparation Methods

The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione typically involves the reaction of 2-amino-3-methylpyridine with carbon disulfide under basic conditions, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of novel molecules with potential biological activities.

    Biology: The compound has been studied for its potential anti-inflammatory and antimicrobial properties. It has shown promise in inhibiting the growth of certain bacterial strains and reducing inflammation in biological models.

    Medicine: Research has indicated that derivatives of this compound may have potential as therapeutic agents for treating various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins involved in inflammatory and microbial processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can disrupt bacterial cell wall synthesis, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione can be compared with other similar compounds, such as:

    1-Methylindole: While both compounds share a similar indole structure, 1-Methylindole lacks the thione group, which significantly alters its chemical reactivity and biological activity.

    7-Azaindole: This compound is structurally similar but does not have the methyl group at the 1-position. The presence of the methyl group in this compound can influence its steric and electronic properties, making it unique.

    2-Methyl-7-azaindole:

Properties

CAS No.

156136-85-5

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

1-methyl-3H-pyrrolo[2,3-b]pyridine-2-thione

InChI

InChI=1S/C8H8N2S/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3

InChI Key

PMIKSFDQARCBEP-UHFFFAOYSA-N

SMILES

CN1C(=S)CC2=C1N=CC=C2

Canonical SMILES

CN1C(=S)CC2=C1N=CC=C2

Synonyms

2H-Pyrrolo[2,3-b]pyridine-2-thione, 1,3-dihydro-1-methyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

P2S5 (3.80 g, 8.10 mmol) was added to a vigorously stirred suspension of Na2CO3 (0.88 g, 8.10 mmol) in THF (30 mL). After the mixture had become homogeneous (ca. 15 minutes), a solution of 1-methyl-7-aza-2-indolinone [VII: R1 =7-aza, R3 =Me] (1.00 g) in THF (10 mL) was added and stirring was continued for 18 hours at 20° C. Solvent was removed under reduced pressure, and the residue was partitioned between EtOAc and water. Workup of the organic layer, and chromatography of the residue on silica gel (elution with EtOAc/petroleum ether (1:5)) gave 1-methyl-7-aza-2-indolinethione [IX: R1 =7-aza, R3 =Me] (0.81 g, 73%); mp (EtOAc/petroleum ether) 130°-133° C.
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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